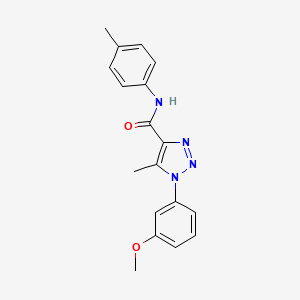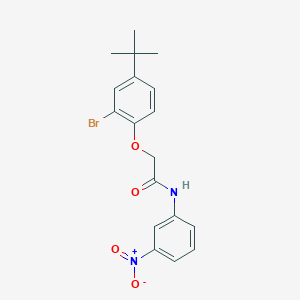
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
説明
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, commonly known as BPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPN is a highly functionalized compound that contains a nitro group, a bromine atom, and an acetamide moiety.
作用機序
BPPN exerts its biological activity through various mechanisms of action depending on the application. In medicine, BPPN has been shown to inhibit the activity of certain enzymes involved in inflammation and pain. BPPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, BPPN acts by inhibiting the activity of certain enzymes involved in the biosynthesis of amino acids, leading to the death of weeds. In materials science, BPPN is used as a building block due to its ability to form hydrogen bonds with other functional groups.
Biochemical and Physiological Effects
BPPN has been shown to have various biochemical and physiological effects depending on the application. In medicine, BPPN has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit the growth of certain bacteria. In agriculture, BPPN has been shown to inhibit the growth of weeds by disrupting the biosynthesis of certain amino acids. In materials science, BPPN has been shown to form hydrogen bonds with other functional groups, leading to the formation of various functional materials.
実験室実験の利点と制限
BPPN has several advantages for use in lab experiments. It is a highly functionalized compound that can be easily synthesized with high yields. BPPN has also been extensively studied for its potential applications in various fields, making it a valuable tool for research. However, BPPN also has some limitations. It is a relatively new compound, and its properties and applications are still being investigated. Additionally, BPPN may have limited solubility in certain solvents, which can affect its use in certain experiments.
将来の方向性
There are several future directions for the study of BPPN. In medicine, further research is needed to fully understand the mechanisms of action of BPPN and its potential applications in the treatment of various diseases. In agriculture, further research is needed to optimize the use of BPPN as a herbicide and to investigate its potential environmental impacts. In materials science, further research is needed to explore the potential use of BPPN as a building block for the synthesis of various functional materials.
Conclusion
In conclusion, 2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, or BPPN, is a highly functionalized compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPN can be easily synthesized with high yields and has been extensively studied for its potential applications in medicine, agriculture, and materials science. Further research is needed to fully understand the mechanisms of action of BPPN and to explore its potential applications in various fields.
科学的研究の応用
BPPN has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BPPN has been shown to possess anti-inflammatory, analgesic, and anticancer properties. BPPN has also been investigated for its potential use as a diagnostic tool for certain diseases. In agriculture, BPPN has been used as a herbicide to control weeds. In materials science, BPPN has been used as a building block for the synthesis of various functional materials.
特性
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-18(2,3)12-7-8-16(15(19)9-12)25-11-17(22)20-13-5-4-6-14(10-13)21(23)24/h4-10H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUGLEXQWSVEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)

![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)
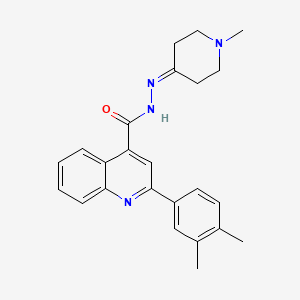
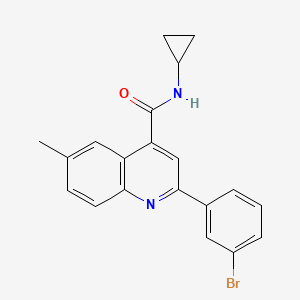
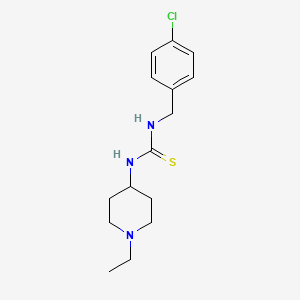
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine](/img/structure/B4852864.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)
